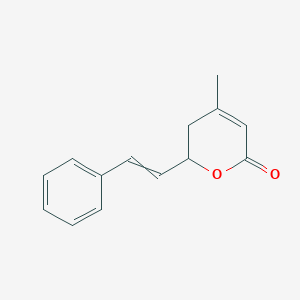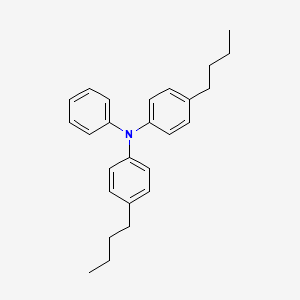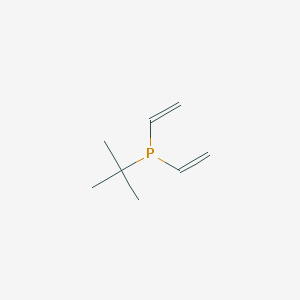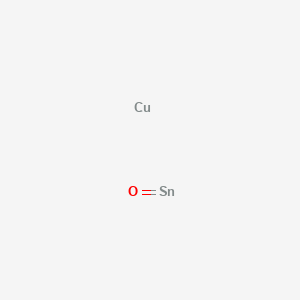
Copper;oxotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;oxotin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;oxotin can be synthesized through several methods, including the reaction of copper salts with oxotin precursors under controlled conditions. One common method involves the use of copper sulfate and oxotin in an aqueous solution, followed by precipitation and purification processes. The reaction conditions typically include maintaining a specific pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;oxotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxides and other related compounds.
Reduction: It can also be reduced under specific conditions to yield different copper-containing products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various copper oxides, copper salts, and other copper-containing compounds. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
Copper;oxotin has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and processes.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials, coatings, and electronic components.
Wirkmechanismus
The mechanism of action of Copper;oxotin involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst in redox reactions, facilitating the transfer of electrons and promoting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic interventions.
Vergleich Mit ähnlichen Verbindungen
Copper;oxotin can be compared with other copper-containing compounds, such as copper sulfate, copper oxide, and copper chloride. While these compounds share some similarities in their chemical properties, this compound is unique in its specific reactivity and potential applications. For example:
Copper Sulfate: Commonly used in agriculture and as a laboratory reagent.
Copper Oxide: Widely used in catalysis and as a pigment.
Copper Chloride: Used in various industrial processes and as a catalyst.
This compound stands out due to its versatility and potential for use in advanced scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
149887-77-4 |
|---|---|
Molekularformel |
CuOSn |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
copper;oxotin |
InChI |
InChI=1S/Cu.O.Sn |
InChI-Schlüssel |
HOFIJBMBYYEBNM-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


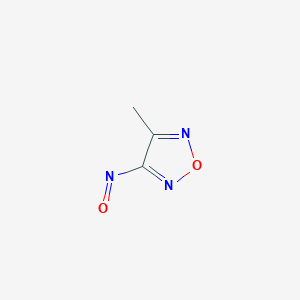
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
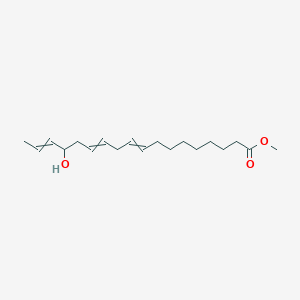
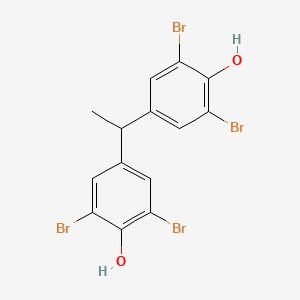
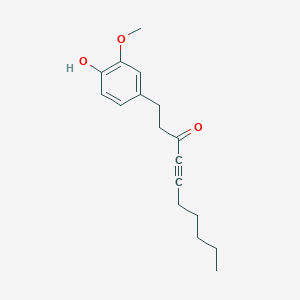
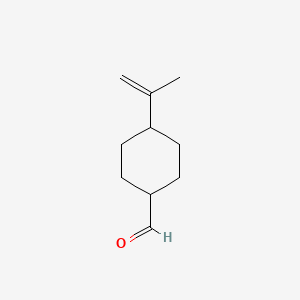
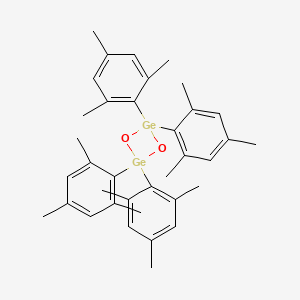
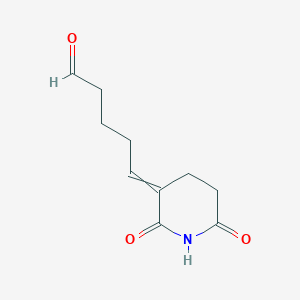
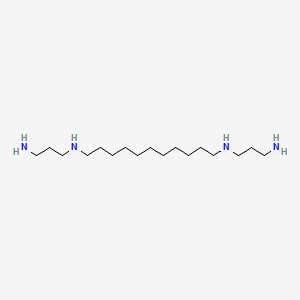
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
